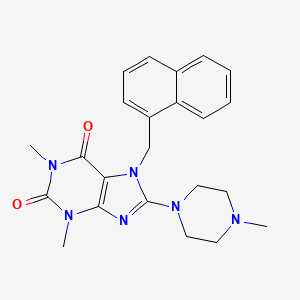
1,3-Dimethyl-8-(4-methylpiperazin-1-yl)-7-(naphthalen-1-ylmethyl)purine-2,6-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,3-ジメチル-8-(4-メチルピペラジン-1-イル)-7-(ナフタレン-1-イルメチル)プリン-2,6-ジオンは、プリン誘導体のクラスに属する複雑な有機化合物です。この化合物は、ナフタレン-1-イルメチル基と4-メチルピペラジン-1-イル基を含む、さまざまな官能基で置換されたプリンコアを含む独自の構造で特徴付けられます。これらの基の存在は、化合物がさまざまな科学研究分野で興味深いものにする特定の化学的および生物学的特性を付与します。
2. 製法
合成経路と反応条件
1,3-ジメチル-8-(4-メチルピペラジン-1-イル)-7-(ナフタレン-1-イルメチル)プリン-2,6-ジオンの合成は、通常、容易に入手可能な前駆体から始めて、複数のステップが含まれます。一般的な合成経路には、次のステップが含まれます。
プリンコアの形成: プリンコアは、ホルムアミドや他の窒素含有化合物などのいくつかの縮合反応を通じて合成できます。
ナフタレン-1-イルメチル基の導入: このステップには、塩基性条件下でのプリンコアのナフタレン-1-イルメチルハライドによるアルキル化が含まれます。
4-メチルピペラジン-1-イル基の導入: このステップには、ハロゲン化プリン誘導体の4-メチルピペラジンによる求核置換が含まれます。
工業生産方法
この化合物の工業生産には、より高い収率と純度を達成するために、上記の合成経路の最適化が含まれる場合があります。これには、高度な触媒、最適化された反応条件(温度、圧力、溶媒)、再結晶やクロマトグラフィーなどの精製技術の使用が含まれる場合があります。
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Dimethyl-8-(4-methylpiperazin-1-yl)-7-(naphthalen-1-ylmethyl)purine-2,6-dione typically involves multiple steps, starting from readily available precursors. One common synthetic route involves the following steps:
Formation of the Purine Core: The purine core can be synthesized through a series of condensation reactions involving formamide and other nitrogen-containing compounds.
Introduction of the Naphthalen-1-ylmethyl Group: This step involves the alkylation of the purine core with a naphthalen-1-ylmethyl halide under basic conditions.
Introduction of the 4-Methylpiperazin-1-yl Group: This step involves the nucleophilic substitution of a halogenated purine derivative with 4-methylpiperazine.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to achieve higher yields and purity. This can include the use of advanced catalysts, optimized reaction conditions (temperature, pressure, solvent), and purification techniques such as recrystallization and chromatography.
化学反応の分析
反応の種類
1,3-ジメチル-8-(4-メチルピペラジン-1-イル)-7-(ナフタレン-1-イルメチル)プリン-2,6-ジオンは、次を含むさまざまな種類の化学反応を起こす可能性があります。
酸化: この化合物は、強力な酸化剤を使用して酸化することができ、酸化誘導体の形成につながります。
還元: 還元反応は、水素化ホウ素ナトリウムや水素化アルミニウムリチウムなどの還元剤を使用して行うことができます。
置換: この化合物は、存在する官能基に応じて、求核または求電子置換反応を起こす可能性があります。
一般的な試薬と条件
酸化: 一般的な酸化剤には、過マンガン酸カリウムと三酸化クロムが含まれます。
還元: 一般的な還元剤には、水素化ホウ素ナトリウムと水素化アルミニウムリチウムが含まれます。
置換: 置換反応の一般的な試薬には、ハロゲン化物、アミン、アルコールが含まれます。
主要な製品
これらの反応から生成される主要な生成物は、使用される特定の条件と試薬によって異なります。たとえば、酸化は、ヒドロキシル化またはカルボキシル化誘導体の形成につながる可能性があり、一方、還元は脱酸素化生成物を生じさせる可能性があります。
4. 科学研究アプリケーション
1,3-ジメチル-8-(4-メチルピペラジン-1-イル)-7-(ナフタレン-1-イルメチル)プリン-2,6-ジオンは、次を含むいくつかの科学研究アプリケーションを持っています。
化学: この化合物は、より複雑な分子の合成のためのビルディングブロックとして、およびさまざまな有機反応における試薬として使用されます。
生物学: 抗菌性、抗ウイルス性、抗癌性などの潜在的な生物学的活性を研究しています。
医学: この化合物は、特に癌や感染症の治療における潜在的な治療的用途について調査されています。
産業: 新しい材料の開発や、医薬品や農薬の合成のための前駆体として使用されています。
科学的研究の応用
1,3-Dimethyl-8-(4-methylpiperazin-1-yl)-7-(naphthalen-1-ylmethyl)purine-2,6-dione has several scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: The compound is investigated for its potential therapeutic applications, particularly in the treatment of diseases such as cancer and infectious diseases.
Industry: It is used in the development of new materials and as a precursor for the synthesis of pharmaceuticals and agrochemicals.
作用機序
1,3-ジメチル-8-(4-メチルピペラジン-1-イル)-7-(ナフタレン-1-イルメチル)プリン-2,6-ジオンの作用機序には、特定の分子標的と経路との相互作用が含まれます。この化合物は、次のように効果を発揮する可能性があります。
酵素への結合: 代謝経路に関与する特定の酵素を阻害または活性化します。
受容体との相互作用: 細胞表面の受容体の活性を調節します。
遺伝子発現への影響: さまざまな生物学的プロセスに関与する遺伝子の発現に影響を与えます。
6. 類似の化合物との比較
1,3-ジメチル-8-(4-メチルピペラジン-1-イル)-7-(ナフタレン-1-イルメチル)プリン-2,6-ジオンは、次のような他の類似の化合物と比較できます。
カフェイン: 刺激作用のある有名なプリン誘導体。
テオフィリン: 気管支拡張薬として使用される別のプリン誘導体。
ペントキシフィリン: 循環器系の問題を持つ患者における血流を改善するために使用されるプリン誘導体。
1,3-ジメチル-8-(4-メチルピペラジン-1-イル)-7-(ナフタレン-1-イルメチル)プリン-2,6-ジオンの独自性は、その特定の置換パターンにあり、これは異なる化学的および生物学的特性を付与します。
類似化合物との比較
1,3-Dimethyl-8-(4-methylpiperazin-1-yl)-7-(naphthalen-1-ylmethyl)purine-2,6-dione can be compared with other similar compounds, such as:
Caffeine: A well-known purine derivative with stimulant properties.
Theophylline: Another purine derivative used as a bronchodilator.
Pentoxifylline: A purine derivative used to improve blood flow in patients with circulation problems.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.
特性
CAS番号 |
309938-17-8 |
|---|---|
分子式 |
C23H26N6O2 |
分子量 |
418.5 g/mol |
IUPAC名 |
1,3-dimethyl-8-(4-methylpiperazin-1-yl)-7-(naphthalen-1-ylmethyl)purine-2,6-dione |
InChI |
InChI=1S/C23H26N6O2/c1-25-11-13-28(14-12-25)22-24-20-19(21(30)27(3)23(31)26(20)2)29(22)15-17-9-6-8-16-7-4-5-10-18(16)17/h4-10H,11-15H2,1-3H3 |
InChIキー |
YSVXFXZYWCRMNK-UHFFFAOYSA-N |
正規SMILES |
CN1CCN(CC1)C2=NC3=C(N2CC4=CC=CC5=CC=CC=C54)C(=O)N(C(=O)N3C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



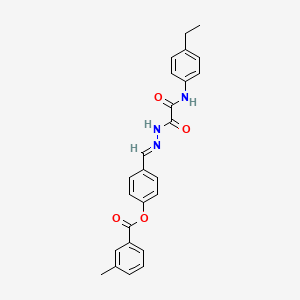
![2-{[4-(4-bromophenyl)-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2,4,6-trimethylphenyl)acetamide](/img/structure/B12040503.png)
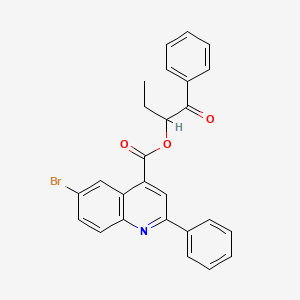

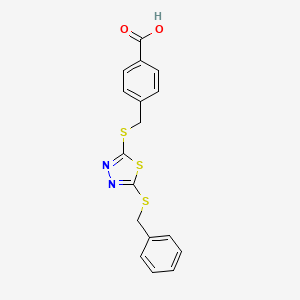
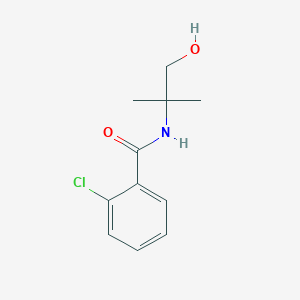
![2-(3,5-dihydroxy-1,2,4-triazin-6-yl)-N'-[(E)-(4-methoxyphenyl)methylidene]acetohydrazide](/img/structure/B12040517.png)
![methyl (13S,15S,17S)-13-[(1R,9R,10S,11R,12R,19R)-10-carbamoyl-12-ethyl-10,11-dihydroxy-5-methoxy-8-methyl-8,16-diazapentacyclo[10.6.1.01,9.02,7.016,19]nonadeca-2,4,6,13-tetraen-4-yl]-17-ethyl-17-hydroxy-1,11-diazatetracyclo[13.3.1.04,12.05,10]nonadeca-4(12),5,7,9-tetraene-13-carboxylate;sulfuric acid;hydrate](/img/structure/B12040524.png)
![7-Ethyl-6-imino-11-methyl-5-(morpholine-4-carbonyl)-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaen-2-one](/img/structure/B12040528.png)
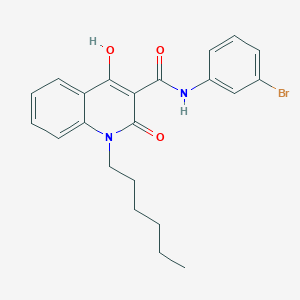
![2-Chlorobenzaldehyde [7-(2-hydroxyethyl)-3-methyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-YL]hydrazone](/img/structure/B12040532.png)
![Ethyl 5-methyl-2-[2-(naphthalen-1-yloxy)acetamido]-1,3-thiazole-4-carboxylate](/img/structure/B12040535.png)
![N-(2-fluorophenyl)-4-hydroxy-6-oxo-1,2-dihydro-6H-pyrrolo[3,2,1-ij]quinoline-5-carboxamide](/img/structure/B12040546.png)
